molecular formula C10H14ClNO3 B8112739 2-Amino-3-(benzyloxy)propanoic acid hydrochloride

2-Amino-3-(benzyloxy)propanoic acid hydrochloride

Cat. No.: B8112739
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-UHFFFAOYSA-N
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Description

2-Amino-3-(benzyloxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 It is an amino acid derivative that features a benzyloxy group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzyloxy)propanoic acid hydrochloride typically involves the protection of the amino group, followed by the introduction of the benzyloxy group. One common method involves the use of benzyl chloroformate to protect the amino group, followed by the reaction with sodium benzyloxide to introduce the benzyloxy group. The final step involves deprotection and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzyloxy)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding the parent amino acid.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can yield the parent amino acid.

Scientific Research Applications

2-Amino-3-(benzyloxy)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzyloxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(methoxy)propanoic acid hydrochloride
  • 2-Amino-3-(ethoxy)propanoic acid hydrochloride
  • 2-Amino-3-(phenoxy)propanoic acid hydrochloride

Comparison

Compared to its analogs, 2-Amino-3-(benzyloxy)propanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group is bulkier and more hydrophobic than methoxy or ethoxy groups, which can affect the compound’s solubility, stability, and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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